3-[(3-Chlorobenzyl)sulfonyl]propanoic acid
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Description
“3-[(3-Chlorobenzyl)sulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H11ClO4S . It is a type of organosulfur compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a chlorobenzyl group via a sulfonyl bridge . The molecular weight of the compound is 262.70994 .Scientific Research Applications
Solid Acid Catalysts for Chemical Synthesis
Researchers have synthesized efficient and stable solid acid catalysts through the sulfonation of polydivinylbenzenes, which exhibit high surface areas, abundant mesoporosity, and high concentrations of sulfonic groups. These catalysts have shown superior performance in esterification and acylation reactions compared to traditional arenesulfonic and propyl-sulfonic groups functional mesoporous silicas and strongly acidic ion-exchange resins, attributed to their unique structural features (Liu et al., 2010).
Antiviral Compound Synthesis
The use of chlorosulphonic acid-modified polyethylene glycol as an efficient and eco-friendly catalyst in the synthesis of antiviral compounds demonstrates the potential of sulfonic acid derivatives in medicinal chemistry. Certain synthesized compounds exhibited significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).
Novel Amide Derivatives Synthesis
The synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives from heterocyclic compounds highlights the role of these sulfonic acid derivatives in creating compounds with potential applications in various chemical industries. This process involves the generation of chlorosulfonates, conversion to sodium sulfinates, and treatment with acrylic acid (Dorogov et al., 2004).
Radical Sulfonylation for Drug Synthesis
The development of a decarboxylative radical sulfonylation method for the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals, utilizes sulfinates and showcases a novel application of sulfonic acid derivatives. This method facilitates the late-stage modification of complex natural products and bioactive pharmaceuticals, including an improved synthesis of the anti-prostate cancer drug bicalutamide (He et al., 2020).
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfonyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPXITILIJCXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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